

Application Notes and Protocols for (Rac)-NNC 55-0396

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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

Cat. No.: B8082289

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Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

(Rac)-NNC 55-0396 is the racemic mixture of NNC 55-0396, a potent and selective blocker of T-type calcium channels.^[1] Its primary mechanism of action is the inhibition of low-voltage-activated T-type calcium channels, particularly the Cav3.1 subtype.^{[2][3][4]} Unlike its parent compound, mibepradil, NNC 55-0396 is more structurally stable and shows high selectivity for T-type channels with little to no effect on high-voltage-activated (L-type) calcium channels at concentrations up to 100 μ M.^{[5][6]}

In addition to its role in neuroscience research for conditions like essential tremor, **(Rac)-NNC 55-0396** has demonstrated significant anti-cancer properties.^[7] It has been shown to suppress the proliferation of various cancer cell lines, including breast, gastric, and leukemia cells, and to induce apoptosis.^{[8][9][10]} One of its key anti-cancer mechanisms involves the suppression of angiogenesis by inhibiting the stability and synthesis of Hypoxia-Inducible Factor-1 α (HIF-1 α).^{[5][11]} In glioblastoma (GBM) cells, at cytotoxic concentrations, NNC 55-0396 can paradoxically increase cytosolic calcium levels by inducing endoplasmic reticulum (ER) stress and activating the IRE1 α -JNK1 signaling pathway, leading to apoptosis.^[12]

Quantitative Data Summary

The following table summarizes the effective concentrations and half-maximal inhibitory concentrations (IC50) of NNC 55-0396 in various in vitro models.

Parameter	Cell Line / System	Value	Reference
IC50: T-type Ca ₂₊ Channel (Cav3.1) Block	HEK293 cells expressing Cav3.1	6.8 μM	[2][3][5]
IC50: Cytotoxicity	SNU-1 (Gastric Cancer)	4.17 μM	[9][10]
IC50: Anti-proliferative Effect	MCF-7, MDA-MB-231, ADR (Breast Cancer)	~1-2 μM	[8]
IC50: Voltage-dependent K ⁺ Channel Inhibition	Rabbit coronary arterial smooth muscle cells	80 nM	[5]
Effective Concentration: Angiogenesis Suppression	In vitro models	1-5 μM	[5]
Effective Concentration: HIF-1α Inhibition	A-172, U-251 MG (Glioblastoma)	10 μM	[13]
Effective Concentration: Apoptosis Induction	A172 (Glioblastoma)	10 μM	[12]
No Discernible Effect: HVA (L-type) Ca ₂₊ Channels	INS-1 cells	Up to 100 μM	[5][6]

Experimental Protocols

- Reconstitution: **(Rac)-NNC 55-0396** is typically supplied as a solid. To prepare a stock solution, dissolve the compound in high-quality, sterile Dimethyl Sulfoxide (DMSO). For a 10 mM stock solution, dissolve 5.65 mg of **(Rac)-NNC 55-0396** (MW: 564.56 g/mol) in 1 mL of DMSO.

- Mixing: Vortex thoroughly to ensure the compound is completely dissolved.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[3] Note that solutions are generally unstable and should be prepared fresh when possible.[4]
- Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment (typically 50-70% confluence).
- Cell Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
- Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the **(Rac)-NNC 55-0396** stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 20 µM).
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the highest concentration of the drug treatment (e.g., 0.1% DMSO).
- Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of **(Rac)-NNC 55-0396** or the vehicle control.
- Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

This protocol is adapted from methodologies used to assess the cytotoxic effects of NNC 55-0396 on cancer cells.[9][10]

- Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat the cells with a range of **(Rac)-NNC 55-0396** concentrations and a vehicle control as described in Protocol 3.2. Include untreated wells as a baseline control.
- Incubation: Incubate for the desired time period (e.g., 48 hours).

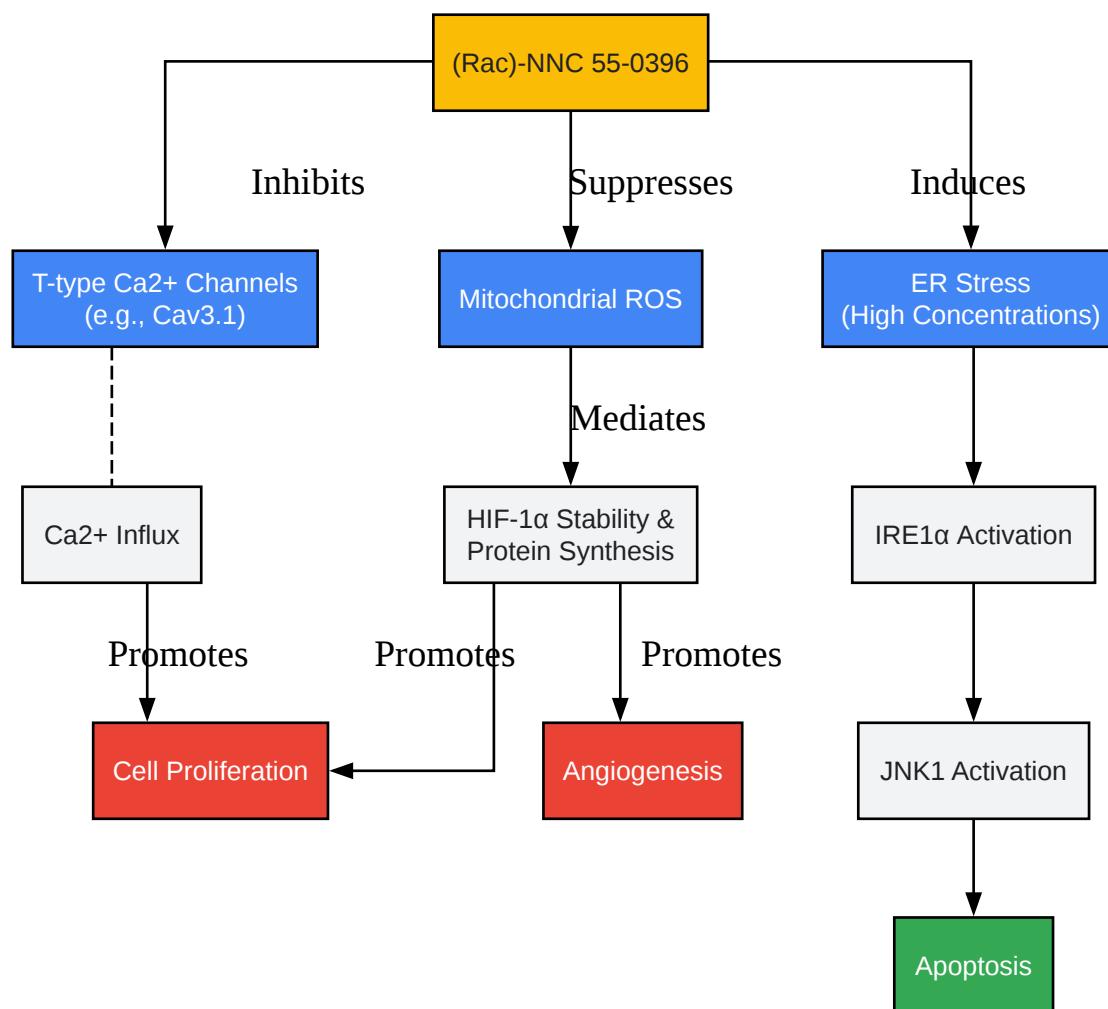
- Reagent Addition: Approximately 2-4 hours before the end of the incubation period, add the XTT or WST-1 reagent to each well according to the manufacturer's instructions (typically 10 µL per 100 µL of medium).
- Final Incubation: Return the plate to the incubator and incubate for 2-4 hours, allowing the viable cells to metabolize the tetrazolium salt into a colored formazan product.
- Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
- Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

This protocol is based on studies demonstrating that NNC 55-0396 induces apoptosis in cancer cells.[\[9\]](#)[\[10\]](#)[\[12\]](#)

- Seeding and Treatment: Seed cells in 6-well plates and treat with **(Rac)-NNC 55-0396** (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for 24-48 hours.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or another viability dye according to the manufacturer's protocol.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Analysis: Analyze the stained cells immediately using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence signals.

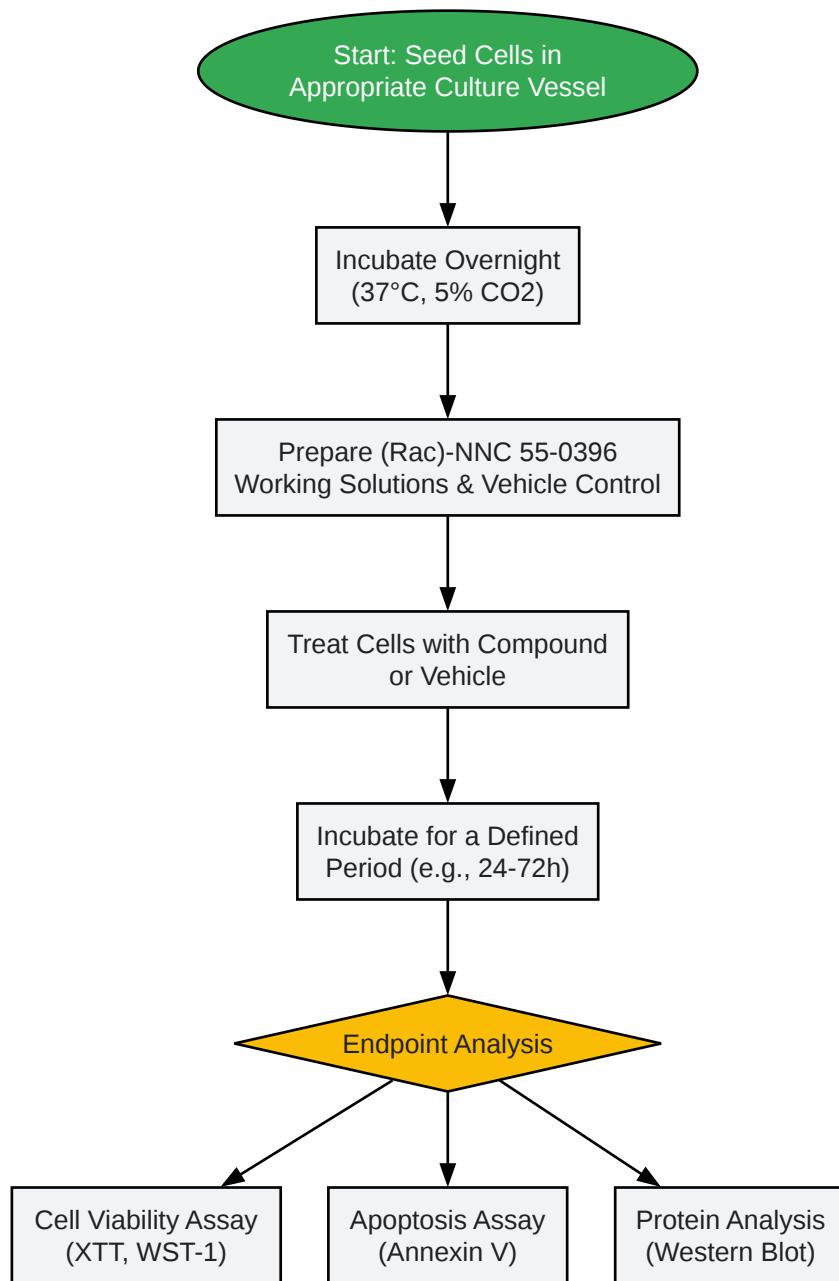
Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways affected by **(Rac)-NNC 55-0396** and a typical experimental workflow.



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Caption: Signaling pathways modulated by **(Rac)-NNC 55-0396**.



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